![molecular formula C17H14ClNO B1338861 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine CAS No. 83054-66-4](/img/structure/B1338861.png)
4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine
Overview
Description
4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine is an organic compound that features a naphthalene ring substituted with a chlorine atom and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine typically involves the following steps:
Nitration: The starting material, 4-chloro-1-naphthol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting amine is coupled with 3-methylphenol using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex aromatic structure that includes a naphthalene moiety and an amine group, which are critical for its biological interactions. The synthesis typically involves nucleophilic substitution reactions, where 4-chloro-1-naphthol reacts with 3-methylphenylamine in the presence of a base such as sodium hydroxide. This reaction can be optimized using continuous flow reactors to enhance yield and purity.
Medicinal Chemistry
Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it valuable in drug discovery. Notably, it has been explored for its anti-inflammatory and anticancer properties, acting as an inhibitor of tubulin polymerization similar to other known anticancer agents .
Case Study : In a study examining the effects of similar compounds on cancer cell lines, derivatives of 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine showed significant cytotoxicity against various tumor types, indicating its potential as a lead compound in cancer therapy .
Biological Research
Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition. Its ability to bind to specific enzymes can alter their activity, providing insights into enzyme kinetics and mechanisms of action. This property is crucial for understanding metabolic pathways and developing enzyme inhibitors.
Fluorescent Probes : Due to its aromatic structure, it is also being investigated as a fluorescent probe in biological assays. This application leverages the compound's ability to interact with biomolecules, allowing for visual tracking in cellular studies.
Industrial Applications
Dyes and Pigments : The compound can serve as an intermediate in the production of dyes and pigments due to its stable chemical structure. Its application in industrial chemistry highlights its versatility beyond medicinal uses.
Agricultural Chemistry : Recent patents have reported the use of derivatives of this compound as fungicides against pathogenic fungi, indicating its potential role in agricultural chemistry for crop protection .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-naphthol: A precursor in the synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine.
3-Methylphenol: Another precursor used in the synthesis.
4-[(4-Chloro-1-naphthyl)oxy]acetate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a naphthalene ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine, also known by its CAS number 83054-66-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C₁₇H₁₄ClNO. The compound features a naphthalene moiety linked to a phenyl amine group, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄ClNO |
Molecular Weight | 295.75 g/mol |
CAS Number | 83054-66-4 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds due to its amine group and engage in π-π interactions through the naphthalene ring. These interactions can disrupt the function of proteins and enzymes, leading to various cellular effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- DNA Interaction : It may also bind to DNA, influencing gene expression and cellular proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values against common bacterial strains ranged from 5.64 µM to 156.47 µM, indicating moderate to strong antibacterial effects .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 2.33 |
Pseudomonas aeruginosa | 13.40 |
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 µM to 222.31 µM .
Cytotoxicity
Cytotoxicity studies have shown that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance cytotoxic effects .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Anticancer Properties : A study evaluated a series of naphthalene derivatives for their anticancer activities against various cancer cell lines, revealing that compounds with similar structures exhibited promising results in inhibiting tumor growth .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial efficacy of phenolic compounds, highlighting the importance of substituents on the aromatic rings for enhancing antimicrobial properties .
Properties
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-11-10-12(19)6-8-16(11)20-17-9-7-15(18)13-4-2-3-5-14(13)17/h2-10H,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCASPKBYIAQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531696 | |
Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83054-66-4 | |
Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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